2-Morpholino-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholino-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the class of dihydropyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholino-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves the reaction of 6-hydroxy-2-morpholin-4-yl-pyrimidine-4-carboxylic acid with trimethylsilyl diazomethane in a mixture of methanol and toluene at low temperatures . This reaction yields the desired compound with high purity.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for larger production. The key is to maintain the reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Morpholino-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The morpholino group can be substituted with other functional groups to create a variety of analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can produce a range of functionalized analogs.
Scientific Research Applications
2-Morpholino-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Industry: It can be used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Morpholino-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with xanthine oxidase. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing uric acid levels in the body .
Comparison with Similar Compounds
2-Substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids: These compounds also act as xanthine oxidase inhibitors and share a similar core structure.
2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid: This derivative has shown potent xanthine oxidase inhibitory activity.
Uniqueness: 2-Morpholino-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is unique due to its morpholino group, which enhances its binding affinity and specificity towards xanthine oxidase. This structural feature distinguishes it from other similar compounds and contributes to its potent inhibitory activity.
Properties
Molecular Formula |
C9H11N3O4 |
---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
2-morpholin-4-yl-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H11N3O4/c13-7-5-6(8(14)15)10-9(11-7)12-1-3-16-4-2-12/h5H,1-4H2,(H,14,15)(H,10,11,13) |
InChI Key |
FAKRORAZIKZALJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=O)N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.